[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
CAS No.: 1185295-39-9
Cat. No.: VC2982316
Molecular Formula: C5H10ClN3O
Molecular Weight: 163.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185295-39-9 |
|---|---|
| Molecular Formula | C5H10ClN3O |
| Molecular Weight | 163.6 g/mol |
| IUPAC Name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9N3O.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3,6H2,1H3;1H |
| Standard InChI Key | GIUPTEOOBIVWNZ-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CCN.Cl |
| Canonical SMILES | CC1=NOC(=N1)CCN.Cl |
Introduction
Chemical Structure and Properties
Basic Identification and Molecular Characteristics
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is definitively identified through various chemical identifiers that provide essential information about its structure and composition. The compound's core structure consists of a 1,2,4-oxadiazole ring with a methyl substituent at position 3 and an ethylamine chain at position 5, existing as a hydrochloride salt . This structural arrangement contributes significantly to the compound's chemical behavior and potential applications in various research contexts.
Table 1: Key Identifiers of [2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1185295-39-9 |
| Molecular Formula | C5H10ClN3O |
| Molecular Weight | 163.61 g/mol |
| IUPAC Name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9N3O.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3,6H2,1H3;1H |
| InChI Key | GIUPTEOOBIVWNZ-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CCN.Cl |
The parent compound without the hydrochloride moiety is 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine, which has a molecular weight of 127.14 g/mol . The addition of the hydrochloride salt increases the molecular weight to 163.61 g/mol, enhancing the compound's water solubility while maintaining the core structural features that contribute to its chemical reactivity .
Structural Characteristics
The 1,2,4-oxadiazole core of this compound represents a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in a specific arrangement . This heterocyclic structure is particularly notable because it appears frequently in pharmacologically active compounds and serves as an important scaffold in medicinal chemistry research . The methyl group at position 3 of the oxadiazole ring and the ethylamine chain at position 5 provide functional sites that determine much of the compound's chemical behavior and potential for further modification.
The heterocyclic oxadiazole ring system contributes to the compound's stability and provides a rigid scaffold that can orient substituents in specific spatial arrangements, which may be crucial for biological activity when incorporated into larger molecular structures . The presence of the hydrochloride salt form affects the compound's physical properties, particularly enhancing water solubility compared to the free base form, which is an important consideration for various research applications.
Synthesis Methods
General Approaches to 1,2,4-Oxadiazole Synthesis
Several synthetic routes have been developed for producing 1,2,4-oxadiazole derivatives, which can be applied or modified for the synthesis of [2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride. Understanding these general approaches provides valuable insight into how this specific compound might be efficiently produced.
The most common synthetic strategies include:
Applications and Research Significance
General Applications of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold appears in numerous compounds with diverse biological activities and pharmacological applications . This heterocyclic structure has attracted significant interest in medicinal chemistry due to its stability, bioavailability, and ability to interact with various biological targets.
Compounds containing the 1,2,4-oxadiazole moiety have demonstrated potential in multiple therapeutic areas, including:
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Antimicrobial agents: Active against various bacterial and fungal pathogens
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Anti-inflammatory compounds: Modulating inflammatory responses through different mechanisms
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Anticancer agents: Exhibiting cytotoxic and antiproliferative activities against various cancer cell lines
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Central nervous system (CNS) active compounds: Interacting with different neurotransmitter systems and receptors
The versatility of the 1,2,4-oxadiazole scaffold in medicinal chemistry stems from its ability to act as a bioisostere for other heterocyclic systems and functional groups, including esters, amides, and carboxylic acids, which can enhance drug-like properties while maintaining biological activity .
Specific Applications of [2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is primarily categorized as a research chemical and heterocyclic building block . Its applications center around its utility in chemical synthesis and pharmaceutical research, where it serves as:
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A versatile intermediate in the synthesis of more complex molecules with potential biological activities
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A building block for the creation of chemical libraries for drug discovery programs
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A structural element in the development of compounds targeting specific biological pathways or receptors
The amine functionality of the compound provides a reactive site for further chemical modifications, allowing researchers to create derivative compounds with potentially enhanced or altered biological activities. This characteristic makes [2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride particularly valuable in medicinal chemistry and drug discovery efforts.
| Hazard Type | Classification | GHS Code | Description |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
The compound carries the signal word "Warning" and requires appropriate hazard pictograms on labels and safety data sheets to communicate these hazards effectively .
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